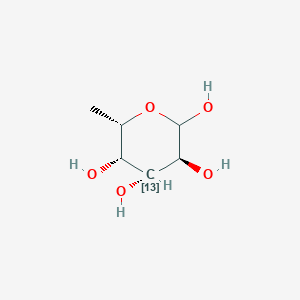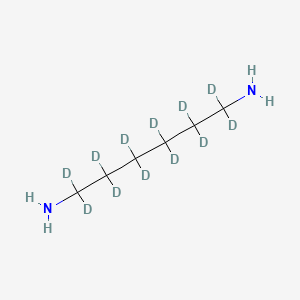
1,6-二氨基己烷-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine, is a labelled analogue of 1,6-Diaminohexane . It is mainly used as a monomer to make nylon 6-6 .
Molecular Structure Analysis
The linear formula of 1,6-Diaminohexane-d12 is H2NCD2(CD2)4CD2NH2 . This indicates that the molecule consists of a hexamethylene hydrocarbon chain terminated with amine functional groups .Physical and Chemical Properties Analysis
1,6-Diaminohexane-d12 is a solid with 98 atom % D . The boiling point is 204-205°C (lit.), and the melting point is 42-45°C (lit.) . The mass shift is M+12 .科学研究应用
配体密度和蛋白质吸附
1,6-二氨基己烷用作将染料配体固定到膜上的间隔臂,这会影响配体密度和蛋白质吸附。该应用在染料亲和膜分离领域具有重要意义,一项研究表明使用1,10-二氨基癸烷作为间隔臂可提供更好的吸附能力 (Suen & Tsai, 2000).
太阳能电池性能增强
在太阳能领域,1,6-二氨基己烷二盐酸盐被引入到钙钛矿太阳能电池中,提高了它们的功率转换效率和稳定性。这证明了1,6-二氨基己烷在改善可再生能源技术方面的潜力 (Wang et al., 2018).
用于可持续塑料的生物基二胺
1,6-二氨基己烷是聚酰胺塑料合成中的关键单体。利用可再生原料(如微生物工厂)进行合成,符合绿色可持续发展,并为尼龙生产中的可再生生物基二胺提供了途径 (Wang, Li, & Deng, 2020).
电子冲击诱导的碎片
1,6-二氨基己烷的质谱行为,特别是它的碎片模式,已经使用氘标记进行了研究。了解这种碎片对于质谱和分析化学中的应用至关重要 (Blac, Singy, & Buchs, 1976).
脂族-芳香族共聚酰亚胺的合成
1,6-二氨基己烷用于合成脂族-芳香族共聚酰亚胺,展示了它在创造具有高热稳定性和有机溶剂溶解性的材料中的作用。这对开发具有特定性能的新聚合物具有重要意义 (Schab-Balcerzak et al., 2002).
石墨烯功能化用于水消毒
由1,6-二氨基己烷功能化并装饰有银纳米粒子的石墨烯表现出抗菌性能。这对水消毒具有重大意义,提供了来自石墨烯、1,6-二氨基己烷和银纳米粒子的三重作用 (Abdelhalim et al., 2016).
安全和危害
未来方向
With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines like 1,6-Diaminohexane-d12 is crucial for the establishment of a sustainable plastics industry . The development of renewable bio-based diamines and nylon materials presents both challenges and opportunities .
作用机制
Target of Action
1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine , is a deuterated compound with the molecular formula H2NCD2(CD2)4CD2NH2 It’s non-deuterated counterpart, 1,6-diaminohexane, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .
Mode of Action
It is known that the compound can cause irritation and damage to the skin, eyes, and respiratory system . This suggests that it interacts with biological tissues, possibly through chemical reactions with cellular components, leading to tissue damage and irritation.
Biochemical Pathways
Several synthetic pathways of 1,6-Diaminohexane have been proposed based on glutamate or adipic acid . These pathways involve metabolic engineering and biocatalysis .
Result of Action
It is known that exposure to the compound can cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to tissue damage and inflammation.
Action Environment
The action of 1,6-Diaminohexane-d12 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, its reactivity and potential for causing harm may be influenced by its concentration and the duration of exposure.
生化分析
Biochemical Properties
It is known that diamines, including 1,6-Diaminohexane, play important roles in the physiology of many organisms . They are used as phytohormones in plants, stabilizers for many anionic substances, such as DNA and phospholipids due to their cationic properties, and as modulators of various transport ion channels .
Cellular Effects
They regulate pH homeostasis of the cell and may also be related to cell differentiation as signaling factors .
Molecular Mechanism
It is known that diamines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that diamines can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that diamines can have significant effects in animal models .
Metabolic Pathways
It is known that diamines are involved in various metabolic pathways .
Transport and Distribution
It is known that diamines can interact with various transporters and binding proteins .
Subcellular Localization
It is known that diamines can be directed to specific compartments or organelles .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-LBTWDOQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
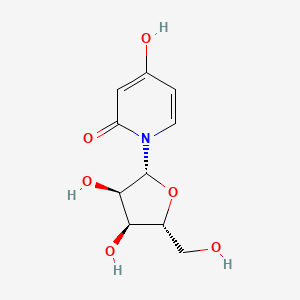


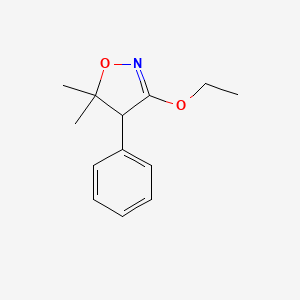
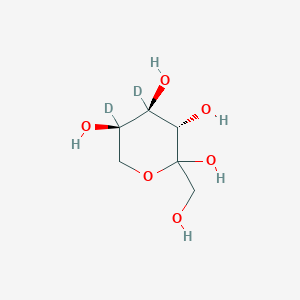
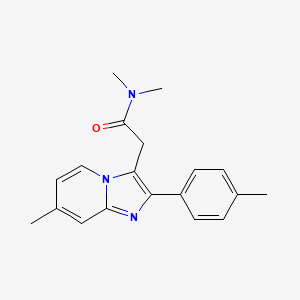

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

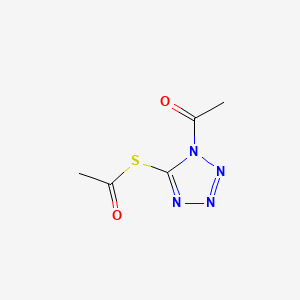

![L-[1-13C]Fucose](/img/structure/B583657.png)

